REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=[O:3].CS(C)=O.[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:21](O)[CH2:22][CH3:23])[CH:16]=[CH:17][C:18]=1[O:19][CH3:20].C(N(CC)CC)C>ClCCl>[CH3:11][O:12][C:13]1[CH:14]=[C:15]([CH:16]=[CH:17][C:18]=1[O:19][CH3:20])[CH2:21][CH2:22][CH:23]=[O:3]
|
Name
|
|
Quantity
|
0.67 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
1.18 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C=CC1OC)C(CC)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3.52 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-45 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for an hour at −78° C. and for another hour at −45° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring 20 minutes at 0° C.
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched by a saturated aqueous NH4Cl solution
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with a mixture of ethyl acetate and n-hexane (1:7 to 1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(CCC=O)C=CC1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: PERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |